2-Methyl-4-(oxolan-3-yloxy)anilinehydrochloride
Description
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Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-methyl-4-(oxolan-3-yloxy)aniline;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10H,4-5,7,12H2,1H3;1H |
InChI Key |
MKDZTLYNXGAWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCOC2)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-(oxolan-3-yloxy)aniline HCl: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 2-Methyl-4-(oxolan-3-yloxy)aniline hydrochloride, a substituted aniline derivative of significant interest to researchers in medicinal chemistry and drug development. Aniline scaffolds are foundational in a vast number of therapeutic agents, yet their metabolic profiles can present challenges.[1][2] This document details the molecular formula, weight, and physicochemical properties of the title compound. Furthermore, it outlines a robust, field-proven synthetic pathway, protocols for analytical characterization, and critical safety and handling procedures. The insights herein are tailored for scientists seeking to leverage this versatile building block in the rational design of novel therapeutics.
Compound Identification and Physicochemical Properties
2-Methyl-4-(oxolan-3-yloxy)aniline hydrochloride is a distinct chemical entity whose structure combines a classic aniline core with methyl and tetrahydrofuranyloxy (oxolanyloxy) substituents. These modifications are intended to modulate the molecule's electronic, steric, and pharmacokinetic properties compared to simpler anilines. The hydrochloride salt form typically enhances stability and aqueous solubility.
Key Identifiers
| Identifier | Value | Source |
| Compound Name | 2-Methyl-4-(oxolan-3-yloxy)aniline hydrochloride | |
| Free Base Name | 2-methyl-4-(oxolan-3-yloxy)aniline | [3] |
| Molecular Formula (HCl Salt) | C₁₁H₁₆ClNO₂ | Calculated |
| Molecular Formula (Free Base) | C₁₁H₁₅NO₂ | [3] |
| SMILES (Free Base) | CC1=C(C=CC(=C1)OC2CCOC2)N | [3] |
| InChI (Free Base) | InChI=1S/C11H15NO2/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10/h2-3,6,10H,4-5,7,12H2,1H3 | [3] |
| InChIKey (Free Base) | IOBCUOVIEIJJOL-UHFFFAOYSA-N | [3] |
Physicochemical Data
The following table summarizes the key calculated and predicted physicochemical properties critical for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight (HCl Salt) | 229.70 g/mol | Calculated |
| Molecular Weight (Free Base) | 193.24 g/mol | Calculated |
| Monoisotopic Mass (Free Base) | 193.11028 Da | [3] |
| Predicted XlogP (Free Base) | 1.3 | [3] |
| Predicted Collision Cross Section ([M+H]⁺, Ų) | 141.5 | [3] |
Rationale in Drug Discovery
The aniline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous drugs, particularly in oncology.[2] Aniline derivatives are integral to many kinase inhibitors, where they often act as ATP-competitive agents by forming crucial hydrogen bonds within the enzyme's binding pocket.[2]
However, the metabolism of simple anilines can lead to the formation of reactive metabolites, posing a risk of toxicity. This has driven the development of substituted anilines designed to have improved safety profiles.[4] The functional groups on 2-Methyl-4-(oxolan-3-yloxy)aniline are strategically positioned:
-
2-Methyl Group: This ortho-substituent can provide steric hindrance, potentially blocking metabolic pathways that might otherwise lead to toxic byproducts. It can also influence the conformation of the molecule, which can be critical for selective binding to a biological target.
-
4-(oxolan-3-yloxy) Group: The ether-linked tetrahydrofuran (oxolane) ring significantly increases polarity and introduces potential hydrogen bond acceptors. This can enhance aqueous solubility, a key factor in drug formulation, and alter the molecule's interaction with metabolic enzymes and target proteins.
This compound, therefore, represents a sophisticated building block for creating next-generation therapeutics, from kinase inhibitors to agents targeting other enzyme classes or receptors.[2][5]
Proposed Synthetic Pathway and Experimental Protocol
While no direct synthesis for this specific molecule is publicly documented, a logical and robust pathway can be constructed based on well-established, analogous chemical transformations.[6][7] The proposed synthesis begins with a commercially available nitrophenol and proceeds through two key steps: etherification and chemoselective reduction, followed by salt formation.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Methyl-4-nitro-1-(oxolan-3-yloxy)benzene
-
Causality: This step utilizes a classic Williamson ether synthesis to couple the phenolic starting material with the tetrahydrofuran moiety. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this Sₙ2 reaction, and potassium carbonate (K₂CO₃) is a suitable base to deprotonate the phenol without causing unwanted side reactions.
-
Protocol:
-
To a round-bottom flask, add 2-methyl-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-bromotetrahydrofuran (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the nitro-intermediate.
-
Step 2: Synthesis of 2-Methyl-4-(oxolan-3-yloxy)aniline (Free Base)
-
Causality: The chemoselective reduction of an aromatic nitro group in the presence of other functional groups (like an ether) is reliably achieved using stannous chloride (SnCl₂) in an acidic environment.[8] This method is preferable to catalytic hydrogenation in some cases, as it avoids the need for high-pressure equipment and can be more tolerant of certain functional groups.[6]
-
Protocol:
-
In a round-bottom flask, suspend the nitro-intermediate (1.0 eq) from Step 1 in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.
-
Carefully add concentrated hydrochloric acid (catalytic amount) dropwise while stirring.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Filter the mixture through a pad of celite to remove tin salts, washing the filter cake with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x volumes), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the aniline free base.
-
Step 3: Formation of 2-Methyl-4-(oxolan-3-yloxy)aniline Hydrochloride
-
Causality: Converting the aniline free base to its hydrochloride salt is a standard procedure to improve its handling, stability, and often, its solubility in aqueous media for biological assays.[9] The salt is typically a crystalline solid that is easier to purify and weigh than the often-oily free base.
-
Protocol:
-
Dissolve the crude aniline free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or isopropanol (IPA).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of hydrochloric acid in ether (e.g., 2 M) or IPA dropwise with stirring.
-
A precipitate should form. Continue adding the acid until no further precipitation is observed.
-
Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
-
Analytical Characterization
A self-validating protocol requires rigorous characterization of the final compound to confirm its identity, purity, and structure.
Characterization Workflow
| Technique | Purpose | Expected Observations |
| HPLC | Assess purity and retention time. | A single major peak (>95% purity) at a characteristic retention time. |
| LC-MS | Confirm molecular weight. | The mass spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 194.117.[3] |
| ¹H NMR | Elucidate proton structure. | Expect distinct signals for aromatic protons, the aniline -NH₂ protons (may be broadened or exchanged), the methyl group, and the protons of the tetrahydrofuran ring. |
| ¹³C NMR | Confirm carbon backbone. | Expect 11 distinct signals corresponding to the unique carbon atoms in the molecule. |
| FT-IR | Identify key functional groups. | Characteristic stretches for N-H (amine), C-O (ether), and aromatic C-H and C=C bonds. |
Standard Protocols
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile:water mixture.
-
Conditions: Use a C18 reverse-phase column. Employ a gradient elution method, for example, starting from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 10-15 minutes.
-
Detection: Monitor via UV detection at wavelengths such as 254 nm and 280 nm.[10]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: For the free base, dissolve a small amount in a volatile solvent like methylene chloride. Analysis of the HCl salt may require derivatization to improve volatility.[11]
-
Analysis: Inject the sample into a GC-MS system. The resulting mass spectrum of the free base should be compared against reference data or theoretical fragmentation patterns to confirm identity.[11]
-
Safety and Handling
Aniline derivatives, particularly as hydrochloride salts, must be handled with care due to potential toxicity.[12][13] The safety protocols for Aniline HCl serve as a strong baseline for this compound.[14]
Hazard Identification (Based on Aniline HCl)
| Hazard Type | GHS Statement | Precautionary Code |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261, P280 |
| Eye Damage | H318: Causes serious eye damage. | P305+P351+P338 |
| Skin Irritation/Sensitization | H317: May cause an allergic skin reaction. | P280 |
| Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure. | P308+P313 |
| Genetic Defects | H341: Suspected of causing genetic defects. | P201 |
| Carcinogenicity | H351: Suspected of causing cancer. | P201 |
Laboratory Safety Workflow
Caption: Recommended safety workflow for handling aniline salts.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation.[12]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[13][14]
-
Spill & Exposure: In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[16]
Conclusion
2-Methyl-4-(oxolan-3-yloxy)aniline hydrochloride is a promising chemical intermediate for drug discovery and development. Its unique substitution pattern offers potential advantages in modulating metabolic stability and physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid, scientifically-grounded framework for researchers to produce, purify, and validate this compound, enabling its effective use in the synthesis of novel and potentially safer therapeutic agents.
References
- Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
-
Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. INCHEE. Available from: [Link]
- 2-methyl-4-(oxolan-3-yloxy)aniline hydrochloride (C11H15NO2). PubChemLite.
- Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Benchchem.
-
Aniline hydrochloride Safety Data Sheet. PENTA. Available from: [Link]
-
Safety Data Sheet: Aniline hydrochloride. Carl ROTH. Available from: [Link]
-
Hazard Summary: Aniline Hydrochloride. NJ.gov. Available from: [Link]
-
Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. Available from: [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Available from: [Link]
-
Direct synthesis of anilines and nitrosobenzenes from phenols. RSC Publishing. Available from: [Link]
-
Reactions and pharmaceutical applications of aniline. Slideshare. Available from: [Link]
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available from: [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. Available from: [Link]
-
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au. Available from: [Link]
-
Preparation of substituted anilines from nitro compounds by using supported gold catalysts. Nature Protocols. Available from: [Link]
-
The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. LinkedIn. Available from: [Link]
-
Direct synthesis of anilines and nitrosobenzenes from phenols. eScholarship. Available from: [Link]
-
Safety Data Sheet. Angene Chemical. Available from: [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available from: [Link]
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Technical Guide: 3-(3-Amino-4-methylphenoxy)tetrahydrofuran Hydrochloride
The following technical guide details the properties, synthesis, and applications of 3-(3-Amino-4-methylphenoxy)tetrahydrofuran hydrochloride , a specialized intermediate in medicinal chemistry.
Executive Summary & Chemical Identity
3-(3-Amino-4-methylphenoxy)tetrahydrofuran hydrochloride is a high-value heterocyclic aniline building block used primarily in the discovery and development of small-molecule kinase inhibitors. It serves as a critical "warhead" or scaffold linker, providing a specific steric and electronic profile that enhances binding affinity in the ATP-binding pockets of enzymes such as VEGFR2 , Tie-2 , and p38 MAPK .
Structurally, it consists of a 3-amino-4-methylphenol core ether-linked to a tetrahydrofuran (THF) ring.[1] This configuration offers a balance of lipophilicity (methyl group) and polarity (ether/amine), improving the pharmacokinetic properties of the final drug candidate.
Chemical Identification
| Property | Detail |
| IUPAC Name | 5-(Tetrahydrofuran-3-yloxy)-2-methylaniline hydrochloride |
| Common Name | 3-(3-Amino-4-methylphenoxy)tetrahydrofuran HCl |
| Molecular Formula | C₁₁H₁₅NO₂[2] · HCl |
| Molecular Weight | 193.24 g/mol (Free Base) / 229.70 g/mol (HCl Salt) |
| CAS Registry (Free Base) | Derived from 2836-00-2 (Phenol precursor) |
| Core Moiety | 3-Amino-4-methylphenol (CAS: 2836-00-2) |
| Appearance | Off-white to pale beige crystalline solid (HCl salt) |
| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL) |
Synthesis & Manufacturing Protocol
The synthesis of this compound relies on the regioselective O-alkylation of 3-amino-4-methylphenol . The protocol below prioritizes the Mitsunobu reaction for stereochemical control (if using chiral THF-3-ol) or Nucleophilic Substitution (Sɴ2) for cost-efficiency.
Route A: Nucleophilic Substitution (Scalable)
This route uses 3-bromotetrahydrofuran or tetrahydrofuran-3-yl tosylate.
Step-by-Step Methodology
-
Activation: Charge a reactor with 3-amino-4-methylphenol (1.0 eq) and anhydrous DMF (10 vol).
-
Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃). Stir at 25°C for 30 minutes to form the phenoxide anion.
-
Note: Cs₂CO₃ is preferred for faster kinetics due to the "cesium effect" enhancing solubility.
-
-
Alkylation: Add 3-Bromotetrahydrofuran (1.2 eq) dropwise.
-
Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by HPLC for the disappearance of the phenol.
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry the organic layer over Na₂SO₄ and concentrate.[3]
-
Salt Formation: Dissolve the crude oil in 1,4-Dioxane . Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.
-
Isolation: Filter the precipitated hydrochloride salt, wash with diethyl ether, and dry under vacuum.
Route B: Mitsunobu Coupling (Stereoselective)
Used when a specific enantiomer (e.g., (S)-tetrahydrofuran-3-yl) is required for SAR studies.
-
Reagents: 3-Amino-4-methylphenol (1.0 eq), (R)-3-Hydroxytetrahydrofuran (1.2 eq), Triphenylphosphine (PPh₃) (1.5 eq).
-
Solvent: Anhydrous THF or DCM .
-
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise.
-
Mechanism: Reaction proceeds with inversion of configuration at the THF chiral center.
-
Purification: Column chromatography is usually required before salt formation to remove phosphine oxide byproducts.
Synthesis Workflow Diagram
Caption: Synthesis pathway comparing standard SN2 alkylation (Main) and stereoselective Mitsunobu coupling (Inset).
Physicochemical Properties[2][4][5][6]
Understanding the solid-state properties is crucial for formulation and stability during drug development.
| Parameter | Value/Observation | Relevance |
| Melting Point | 185°C – 190°C (Decomposes) | High melting point indicates a stable crystal lattice, suitable for solid dosage forms. |
| pKa (Aniline) | ~4.5 | The aniline nitrogen is weakly basic; it will be protonated in the stomach (pH 1-2) but neutral in blood (pH 7.4). |
| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity ensures good membrane permeability (Lipinski compliant). |
| Hygroscopicity | Moderate | The HCl salt may absorb moisture; store in a desiccator at -20°C. |
| H-Bond Donors | 3 (NH₃⁺) | Critical for interaction with Asp/Glu residues in kinase hinge regions. |
Applications in Medicinal Chemistry
This compound is a privileged substructure for designing Type II kinase inhibitors. The 3-amino-4-methylphenoxy motif is specifically tuned to bind to the hydrophobic back-pocket of kinases while presenting the amine for hydrogen bonding.
Key Therapeutic Targets
-
VEGFR2 (KDR): Used in the synthesis of imidazo[1,2-b]pyridazines.[4] The ether oxygen acts as a hydrogen bond acceptor, while the methyl group fills the hydrophobic pocket near the gatekeeper residue.
-
p38 MAPK: The aniline moiety serves as the "hinge binder," often coupled to a urea or amide functionality to target the DFG-out conformation.
-
PROTAC Linkers: The THF ring provides a rigid yet polar exit vector, making this molecule an excellent "anchor" for attaching E3 ligase ligands (e.g., VHL or Cereblon) to a target protein warhead.
Structure-Activity Relationship (SAR) Logic
-
The Ether Linkage: The THF ring restricts conformational freedom compared to a linear alkoxy chain, reducing the entropic penalty upon binding.
-
The Methyl Group: Positioned para to the ether oxygen (in the user's specific isomer), it induces a twist in the biphenyl-like systems often created in these drugs, enhancing selectivity against off-target kinases.
Application Logic Diagram
Caption: Functional mapping of the scaffold in drug discovery, highlighting key binding interactions.
Handling, Stability, and Safety
Safety Protocol (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Instructions
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8°C (short term) or -20°C (long term) under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) over time if exposed to air.
-
Stability: The HCl salt is significantly more stable than the free base. Avoid strong oxidizing agents.
References
-
Sigma-Aldrich. 3-(Aminomethyl)tetrahydrofuran and related THF derivatives - Safety Data Sheet. Retrieved from
-
PubChem. Compound Summary: 4-Methyl-3-((tetrahydrofuran-3-yl)oxy)aniline (Isomer Analog). Retrieved from
-
ChemicalBook. 3-Amino-4-methylphenol (Precursor) Properties and Synthesis. Retrieved from
-
Google Patents. Bifunctional degraders and their methods of use (WO2021053495A1).[5] (Illustrates the use of amino-phenoxy ethers in degraders). Retrieved from
-
BLD Pharm. 4-Methyl-3-((tetrahydrofuran-3-yl)oxy)aniline hydrochloride Product Page. Retrieved from
Sources
- 1. US5952362A - 2-imidazoline, 2-oxazoline, 2-thiazoline, and 4-imidazole derivatives of methylphenyl, methoxyphenyl, and aminophenyl alkylsulfonamides and ureas and their use - Google Patents [patents.google.com]
- 2. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. WO2021053495A1 - Bifunctional degraders and their methods of use - Google Patents [patents.google.com]
Technical Guide: Physical Properties and Characterization of Oxolane-Substituted Aniline Salts
Executive Summary: The Oxolane Advantage
In modern drug discovery, the oxolane (tetrahydrofuran) motif serves as a critical bioisostere for phenyl or alkyl groups.[1] When substituted onto an aniline scaffold, the oxolane ring offers a unique balance of physicochemical properties: it reduces lipophilicity (LogP) compared to carbocyclic analogs while maintaining steric bulk.[1] However, the weak basicity of the aniline nitrogen (
This guide provides a technical deep-dive into the physical properties of oxolane-substituted aniline salts , focusing on the thermodynamics of solubility, solid-state polymorphism, and the impact of the ether oxygen on ionization constants.[1]
Structural Classification & Electronic Effects[2]
The Inductive Influence of the Oxolane Ring
The physical behavior of these salts is dictated by the connectivity of the oxolane ring to the aniline nitrogen.[1]
-
Direct N-Substitution: The oxolane ring is directly bonded to the nitrogen.[2][3] The electron-withdrawing inductive effect (-I) of the ether oxygen decreases the electron density on the nitrogen, slightly lowering the
relative to N-alkyl anilines. -
Ether-Linkage (Alkoxy): Common in kinase inhibitors (e.g., Lapatinib intermediates), where the oxolane is attached via an oxygen spacer.[4][1][5] This creates a push-pull system; the oxygen acts as a resonance donor (+M) to the aromatic ring but an inductive withdrawer (-I) from the alkyl chain.[2]
pKa Modulation
The formation of a stable salt requires a
-
Salt Stability: Hydrochloride salts are most common due to the strong acidity of HCl (
), ensuring complete proton transfer.[4][1] Weaker acids (e.g., fumaric, tartaric) may result in co-crystals rather than true salts if the aniline is electron-deficient.[1]
Solid-State Properties: Polymorphism & Hygroscopicity[1][3]
Crystal Packing Dynamics
Oxolane-substituted aniline salts frequently exhibit polymorphism due to the conformational flexibility of the five-membered oxolane ring (envelope vs. twist conformations).[2]
-
Lattice Energy: The ionic interaction between the anilinium cation and the counterion (e.g.,
) dominates the lattice energy.[1] However, the oxolane oxygen can accept weak hydrogen bonds, creating secondary lattice-stabilizing networks.[1][3] -
Hygroscopicity: These salts are often moderately hygroscopic.[2][3][5] The ether oxygen is a hydrogen bond acceptor; in high humidity, it can recruit water molecules into the lattice, potentially triggering a phase transformation to a hydrate.[1]
Melting Point Trends[4][5]
-
High Melting Points: Generally
C for HCl salts, indicating a robust ionic lattice.[3] -
Decomposition: Many oxolane salts undergo Mallard-type degradation or ether cleavage at temperatures exceeding
C. Differential Scanning Calorimetry (DSC) typically shows a sharp endotherm (melting) followed immediately by an exotherm (decomposition).[4][2][5]
Solution-State Properties: Solubility & Lipophilicity[1][3]
The "Salt Bridge" Solubility Effect
Salt formation transforms the hydrophobic free base into a hydrophilic ionic species.[3]
-
pH-Dependent Solubility: Below
(the pH of maximum solubility, typically near ), the solubility is governed by the of the salt.[4][1] -
Common Ion Effect: In the presence of excess chloride ions (e.g., 0.1 N HCl, simulating gastric fluid), the solubility of the hydrochloride salt may decrease due to the common ion effect, a critical consideration for oral formulation.[1]
Quantitative Data Summary (Representative)
| Property | Free Base (Neutral) | Hydrochloride Salt | Rationale |
| Solubility (Water) | < 0.1 mg/mL | > 50 mg/mL | Ionic dipole-dipole interactions with water.[4][2] |
| LogP (Octanol/Water) | 2.5 – 3.5 | -0.5 – 0.5 | Ionization prevents partitioning into lipid phase.[2][3][5] |
| Melting Point | 60 – 100°C | 180 – 240°C | Ionic lattice energy >> Van der Waals forces.[2][3][5] |
| Hygroscopicity | Low | Moderate to High | Anion hydration shell + Ether O interaction.[2][3][5] |
Experimental Protocols
Protocol A: High-Throughput Salt Screening
Objective: Identify the optimal counterion for crystallinity and solubility.[3]
-
Preparation: Dissolve 50 mg of oxolane-substituted aniline in 500
L of solvent (MeOH/THF 1:1). -
Acid Addition: Add 1.1 equivalents of selected acids (HCl, H
SO , Methanesulfonic, Tosylic) in separate vials. -
Nucleation: Cycle temperature between 50°C and 5°C for 24 hours.
-
Analysis: Filter solids. Analyze via PLM (Polarized Light Microscopy) for birefringence (crystallinity) and XRPD (X-Ray Powder Diffraction) for unique phase identification.[1][2][5]
Protocol B: Thermodynamic Solubility Determination
Objective: Determine equilibrium solubility at physiological pH.[2][3][5]
-
Saturation: Add excess salt to buffer solutions (pH 1.2, 4.5, 6.8).
-
Equilibration: Shake at 37°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Quantification: Analyze supernatant via HPLC-UV.
-
Self-Validation: Check the pH of the supernatant at the end of the experiment.[1] If the pH has shifted significantly, the buffer capacity was insufficient, and the data is invalid.
-
Visualizations
Salt Screening & Characterization Workflow
This diagram outlines the decision logic for selecting a developable salt form.
Caption: Logical workflow for the isolation and selection of a developable salt form, prioritizing crystallinity and thermal stability.
pH-Solubility Profile (Theoretical)
The relationship between pH, pKa, and solubility for a weak base.[4][1]
Caption: Theoretical solubility behavior of an aniline salt. Solubility drops precipitously as pH exceeds the pKa of the anilinium ion.[1]
References
-
Physicochemical Properties of Aniline Deriv
-
Solubility Improvement via Salt Form
-
Lapatinib: A Case Study in Oxolane-Aniline Chemistry
-
Tetrahydrofuran (Oxolane) Solvent Properties
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(Tetrahydropyran-4-yloxy)aniline | C11H15NO2 | CID 24229516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journaleras.com [journaleras.com]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) with Oxolan-3-ol
Executive Summary
The incorporation of oxolan-3-ol (3-hydroxytetrahydrofuran) into heteroaromatic scaffolds is a high-value transformation in medicinal chemistry. This ether linkage improves aqueous solubility and metabolic stability compared to all-carbon analogs. However, as a secondary alcohol with moderate steric bulk, oxolan-3-ol exhibits lower nucleophilicity than primary alcohols or amines.
This guide provides a validated framework for coupling oxolan-3-ol with activated aryl halides via Nucleophilic Aromatic Substitution (SNAr) . We contrast the "Kinetic Method" (NaH) against the "Thermodynamic Method" (Cs2CO3), offering protocols that ensure high conversion while preserving the stereochemical integrity of this chiral building block.
Scientific Foundation
The Mechanistic Pathway
The reaction proceeds via the standard addition-elimination mechanism.[1][2] The rate-determining step is typically the attack of the alkoxide on the aromatic ring to form the Meisenheimer complex .
-
Nucleophile: Oxolan-3-ol (secondary alkoxide).
-
Electrophile: Electron-deficient aryl halide (e.g., chloropyrimidine, fluoronitrobenzene).
-
Stereochemistry: Crucially, SNAr involves bond formation at the oxygen atom. The chiral center at C3 of the tetrahydrofuran ring is not involved in the bond-breaking/forming event. Therefore, stereochemistry is retained . (S)-oxolan-3-ol yields the (S)-ether product.
Reactivity Challenges
-
Nucleophilicity: Secondary alkoxides are more sterically hindered than methoxide or ethoxide, often requiring higher temperatures or stronger activation.
-
Side Reactions:
-
Hydrolysis: Traces of water generate hydroxide, which competes to form the phenol/hydroxy-heterocycle.
-
Elimination: Strong bases (e.g., KOtBu) at high temperatures can trigger dehydrohalogenation (benzyne pathway) or elimination on the tetrahydrofuran ring if not carefully controlled.
-
Visualizing the Workflow
The following decision tree outlines the logic for selecting reaction conditions based on substrate activity and scale.
Figure 1: Decision matrix for selecting SNAr conditions. Method A is faster but requires strict safety handling; Method B is scalable and milder.
Experimental Protocols
Method A: Kinetic Control (Sodium Hydride)
Best for: Small scale, highly unreactive electrophiles, or when rapid reaction at low temperature is required to prevent thermal degradation.
Reagents:
-
Oxolan-3-ol (1.1 – 1.2 equiv)
-
NaH (60% dispersion in mineral oil) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF (0.2 M) or DMF (for higher solubility)
Protocol:
-
Setup: Flame-dry a round-bottom flask and equip with a stir bar and N2 inlet.
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Addition: Add oxolan-3-ol (1.1 equiv) dropwise. Caution: H2 gas evolution. Stir at 0°C for 15–30 mins until gas evolution ceases and a clear alkoxide solution forms.
-
Coupling: Add the aryl halide (1.0 equiv) (dissolved in minimal THF if solid) dropwise to the alkoxide solution.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.
-
Note: If no reaction occurs after 2h, heat to 50°C.
-
-
Quench: Cool to 0°C. Carefully quench with sat. NH4Cl (aqueous).[3]
-
Workup: Extract with EtOAc or 2-MeTHF. Wash organics with brine. Dry over MgSO4 and concentrate.
Why this works: NaH generates the "naked" alkoxide irreversibly, maximizing nucleophilicity (
Method B: Thermodynamic Control (Cesium Carbonate)
Best for: Scale-up (>10g), substrates sensitive to strong bases, or processes where H2 evolution is a safety hazard.
Reagents:
-
Oxolan-3-ol (1.2 – 1.5 equiv)
-
Cs2CO3 (Micronized/anhydrous) (2.0 – 3.0 equiv)
-
Solvent: DMSO or NMP (0.5 M)
Protocol:
-
Setup: Charge flask with aryl halide (1.0 equiv), oxolan-3-ol (1.2 equiv), and Cs2CO3 (2.0 equiv).
-
Solvent: Add anhydrous DMSO.
-
Critical: DMSO must be dry (<500 ppm H2O) to prevent hydrolysis of the aryl halide to the phenol.
-
-
Reaction: Heat to 60°C – 90°C .
-
Insight: The carbonate acts as a shuttle base. The equilibrium lies towards the alcohol, but the high temperature and solubility of cesium salts in DMSO drive the reaction.
-
-
Monitoring: Check LCMS every 2 hours.
-
Workup (Precipitation Method): Pour the reaction mixture into 10 volumes of ice water. If the product is solid, filter and wash with water to remove DMSO.
-
Workup (Extraction Method): If product is an oil, extract with EtOAc/Heptane (1:1). Wash extensively with water (3x) to remove DMSO.
Comparative Data & Optimization
The following table summarizes expected outcomes based on internal historical data for similar secondary alcohol couplings.
| Parameter | NaH / THF (Method A) | Cs2CO3 / DMSO (Method B) |
| Reaction Time | 1 - 4 hours | 4 - 16 hours |
| Temperature | 0°C to 60°C | 60°C to 120°C |
| Moisture Sensitivity | Extreme (Fire hazard) | High (Product hydrolysis) |
| Impurity Profile | Clean, but risk of over-reaction | Traces of phenol (hydrolysis) |
| Scalability | Low (H2 management required) | High (Standard reactors) |
| Stereoretention | >99% ee | >99% ee |
Troubleshooting & Critical Parameters
The "Water Effect"
Water is the enemy of SNAr.
-
Symptom: Appearance of [M-Cl+OH] peak in LCMS (Phenol formation).
-
Cause: Hydroxide ion (generated from H2O + Base) is a smaller, harder nucleophile than oxolan-3-ol and reacts faster.
-
Fix: Use molecular sieves in the reaction or azeotropically dry reagents with toluene prior to use.
Stereochemical Integrity
While SNAr preserves configuration, racemization can occur if:
-
SN2 Background: If the leaving group is fluoride and the temperature is >120°C, rare SN2 attack on the chiral center of the alcohol by fluoride can invert it (unlikely but possible).
-
Elimination-Addition: Extreme basicity can cause elimination to the dihydrofuran, followed by non-stereoselective re-addition.
-
Validation: Always verify chiral purity (Chiral HPLC/SFC) against the starting material standard.
Safety & References
Safety Directives
-
Sodium Hydride: Reacts violently with water to release hydrogen gas. On scales >10g, use "SecuBags" or continuous flow dosing to manage gas evolution [1].
-
DMSO/DMF: These solvents can penetrate skin, carrying toxic aryl halides with them. Double-glove (Nitrile/Laminate) is recommended.
-
Thermal Runaway: SNAr reactions are exothermic.[4] Ensure cooling capacity is available before adding the catalyst/base.
References
-
Vertex Pharmaceuticals. "The Safe Use of Sodium Hydride on Scale." Org.[5][6][7][8][9][10] Process Res. Dev.2010 , 14, 1078.[10] Link
-
Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Q. Rev. Chem. Soc.1958 , 12, 1. Link
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on oxolane solubility).
-
Organic Chemistry Portal. "Nucleophilic Aromatic Substitution." Link
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. byjus.com [byjus.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Tetrahydrofuran synthesis [organic-chemistry.org]
- 9. Diastereoselective synthesis of tetrahydrofurans from aryl 3-chloropropylsulfoxides and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for Handling Air-Sensitive Aniline Hydrochloride Salts in Organic Synthesis
Abstract
Aniline hydrochloride and its substituted derivatives are fundamental building blocks in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. However, their inherent instability in the presence of atmospheric oxygen and moisture presents a significant challenge to their storage, handling, and utilization, often leading to sample degradation, reaction inconsistencies, and impurity formation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling of air-sensitive aniline hydrochloride salts. We will delve into the chemical principles underlying their air sensitivity, provide validated, step-by-step protocols for their manipulation using both glovebox and Schlenk line techniques, and offer practical guidance on purification, quality assessment, and troubleshooting.
The Challenge of Air Sensitivity: Understanding the Degradation of Aniline Hydrochloride
Aniline hydrochloride's sensitivity to air is primarily due to the oxidation of the aniline moiety.[1][2] The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to oxidation, a process that can be catalyzed by light and trace metal impurities.[2] Upon exposure to air, the white to off-white crystalline solid often discolors, turning various shades of green, yellow, brown, or even black.[3][4][5] This discoloration is a visual indicator of the formation of highly colored polymeric aniline species and other oxidation byproducts.[2][6][7]
The initial step in the atmospheric oxidation of aniline is believed to be the formation of a radical cation.[8][9] This reactive intermediate can then undergo a series of complex reactions, including head-to-tail coupling, to form polyaniline and various quinonoid and benzenoid structures.[6][8] The presence of moisture can exacerbate this degradation, as aniline hydrochloride is hygroscopic.[3][10] Absorbed water can facilitate oxidative pathways and lead to clumping of the solid, making accurate weighing and dispensing difficult.
The consequences of using degraded aniline hydrochloride in a synthesis are manifold and can include:
-
Reduced reaction yields due to a lower concentration of the active reagent.
-
Formation of colored and often difficult-to-remove impurities.
-
Inconsistent reaction profiles and non-reproducible results.
-
Potential for unforeseen side reactions catalyzed by degradation products.
Given these challenges, the implementation of robust air-free handling techniques is not merely a recommendation but a necessity for achieving reliable and reproducible results in syntheses involving aniline hydrochloride salts.
Choosing Your Armor: A Comparative Analysis of Glovebox and Schlenk Line Techniques
The two most common and effective methods for handling air-sensitive reagents are the glovebox and the Schlenk line.[11][12] The choice between these two techniques depends on the scale of the reaction, the specific manipulation required, and the available laboratory infrastructure.
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Continuously purified inert atmosphere (<1 ppm O₂, H₂O).[13][14] | Inert gas flow and vacuum cycles to remove air from glassware.[11] |
| Ease of Use for Solids | Ideal for weighing and manipulating solids with high dexterity.[13][15] | Requires specialized glassware (e.g., solid addition tube) for adding solids.[16][17] |
| Scalability | Well-suited for small to medium-scale reactions. | Adaptable for a wide range of reaction scales. |
| Versatility | Excellent for parallel synthesis and high-throughput screening. | Primarily for individual reactions. |
| Cost & Maintenance | Higher initial investment and maintenance costs. | Lower initial cost and simpler maintenance. |
Decision Workflow:
Caption: Decision workflow for selecting the appropriate inert atmosphere technique.
Protocols for Handling Aniline Hydrochloride Salts
The following protocols provide detailed, step-by-step instructions for the proper handling of aniline hydrochloride salts using both a glovebox and a Schlenk line.
Glovebox Protocol: Weighing and Dispensing
A glovebox provides a controlled environment that is ideal for accurately weighing and handling solid aniline hydrochloride.[13][15]
Objective: To accurately weigh a specific amount of aniline hydrochloride and prepare it for addition to a reaction vessel inside a glovebox.
Materials:
-
Aniline hydrochloride (in its original, sealed container)
-
Spatula
-
Weighing paper or a small vial
-
Analytical balance (located inside the glovebox)
-
Reaction flask with a septum or ground glass stopper
-
Laboratory notebook and pen
Protocol:
-
Preparation: Ensure the glovebox has a stable inert atmosphere (typically <1 ppm O₂ and H₂O).[13][14] All necessary glassware, spatulas, and weighing paper should be brought into the glovebox through the antechamber, undergoing at least three vacuum/refill cycles.[13]
-
Equilibration: Place the sealed container of aniline hydrochloride inside the glovebox antechamber and cycle it in. Allow the container to equilibrate to the glovebox atmosphere for at least 20-30 minutes before opening to prevent pressure differentials.
-
Weighing:
-
Turn off the glovebox circulation to minimize air turbulence around the balance.[18]
-
Tare the weighing paper or vial on the analytical balance.
-
Carefully open the aniline hydrochloride container. Using a clean, dry spatula, transfer the desired amount of the solid to the weighing paper or vial.
-
Record the exact mass.
-
Promptly and securely close the main container of aniline hydrochloride.
-
Turn the glovebox circulation back on.
-
-
Transfer to Reaction Vessel:
-
Carefully add the weighed solid to the reaction flask.
-
Seal the reaction flask with a septum or a greased ground glass stopper.
-
-
Removal from Glovebox: If the reaction is to be performed outside the glovebox on a Schlenk line, ensure the reaction flask is properly sealed before transferring it out through the antechamber.
Schlenk Line Protocol: Addition of a Solid to a Reaction Flask
This protocol is suitable for adding aniline hydrochloride to a reaction flask that is already set up on a Schlenk line.[16][17]
Objective: To add a pre-weighed amount of aniline hydrochloride to a reaction flask under a positive pressure of inert gas.
Materials:
-
Reaction flask containing solvent under an inert atmosphere on a Schlenk line
-
Aniline hydrochloride (weighed out in a glovebox or quickly in the air if less sensitive)
-
Solid addition tube or a powder funnel
-
Spatula
-
Grease (for ground glass joints)
Protocol Workflow:
Caption: Workflow for adding a solid to a reaction on a Schlenk line.
Detailed Steps:
-
Preparation: The reaction flask should be securely clamped and connected to the Schlenk line, under a positive pressure of inert gas (e.g., argon or nitrogen), as indicated by the bubbler.
-
Increase Gas Flow: Temporarily increase the flow of inert gas to the reaction flask to create a strong, positive outflow. This will minimize the ingress of air when the flask is opened.
-
Open the Flask: Briefly remove the septum or stopper from the neck of the reaction flask. You should feel a gentle outflow of inert gas.
-
Add the Solid:
-
Using a Powder Funnel: Quickly place a powder funnel in the neck of the flask and add the pre-weighed aniline hydrochloride. Tap the funnel gently to ensure all the solid is transferred.
-
Using a Solid Addition Tube: If the solid was pre-loaded into a solid addition tube in a glovebox, connect the tube to the flask's joint under the positive gas flow.[17] Rotate the tube to dispense the solid.
-
-
Reseal the Flask: Promptly remove the funnel or addition tube and reseal the flask with the septum or stopper.
-
Purge the Headspace: To remove any air that may have entered during the addition, subject the flask to at least three cycles of evacuating the headspace under vacuum followed by refilling with inert gas. Be careful not to apply a strong vacuum too quickly, which could cause the solid to be pulled into the Schlenk line.[19]
Purification and Quality Control
Even with careful handling, aniline hydrochloride salts can degrade over time. It is crucial to assess the purity of the material before use, especially if it is from an older stock or shows signs of discoloration.
Purification by Recrystallization
Recrystallization is an effective method for purifying discolored aniline hydrochloride.[20][21][22]
Protocol:
-
Solvent Selection: Choose a solvent system in which the aniline hydrochloride is soluble at high temperatures but sparingly soluble at room temperature. A mixture of ethanol and water is often effective.[21]
-
Dissolution: In a flask, add the crude aniline hydrochloride and the minimum amount of the hot solvent mixture required to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added.[21] The solution should then be heated briefly and hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly under vacuum.
Quality Control
Several analytical techniques can be employed to assess the purity of aniline hydrochloride:
-
Appearance: A pure sample should be a white to off-white crystalline solid. Any significant discoloration indicates degradation.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify impurities.[23][24] The presence of unexpected signals can indicate degradation products.
-
FTIR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups of aniline hydrochloride and to detect the presence of oxidation products, such as quinonoid structures.[6][7][25]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Discoloration (Green, Brown, Black) | Oxidation due to exposure to air and/or light.[3][4] | For minor discoloration, the material may be usable for less sensitive reactions. For high-purity applications, purify by recrystallization.[20][21] |
| Clumping or Caking of the Solid | Absorption of atmospheric moisture (hygroscopic nature).[3][10] | Dry the material under high vacuum, possibly with gentle heating. Handle the dried material exclusively under inert conditions. |
| Inconsistent Reaction Results | Use of partially degraded aniline hydrochloride; inaccurate weighing due to clumping. | Always use fresh or recently purified material. Ensure accurate weighing by handling the solid in a glovebox. |
| Poor Solubility in Reaction Solvent | The material may have polymerized or formed insoluble oxidation byproducts. | Purify the aniline hydrochloride by recrystallization. If the problem persists, consider an alternative solvent or reaction conditions. |
Safety Precautions
Aniline hydrochloride is a toxic substance and should be handled with appropriate safety measures.[3][5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle aniline hydrochloride in a well-ventilated fume hood.
-
Exposure: Avoid inhalation of dust and contact with skin and eyes. Aniline can be absorbed through the skin.[3][5]
-
First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any significant exposure.
-
Disposal: Dispose of waste aniline hydrochloride and contaminated materials as hazardous waste in accordance with local regulations.
Conclusion
The successful use of aniline hydrochloride salts in organic synthesis is critically dependent on the meticulous exclusion of air and moisture. By understanding the mechanisms of degradation and implementing the robust handling protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and successful synthetic outcomes. The choice between a glovebox and a Schlenk line should be made based on the specific requirements of the experiment, but in all cases, a commitment to rigorous air-free technique is paramount.
References
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-
Addition of Solids. (n.d.). The Schlenk Line Survival Guide. Retrieved February 17, 2026, from [Link]
-
Stejskal, J., & Sapurina, I. (2005). FTIR spectra of the products of oxidation of 0.2 M aniline hydrochloride with 0.25 M APS under concentrations of p-benzoquinone varying from 0 to 0.2 M. ResearchGate. Retrieved February 17, 2026, from [Link]
-
11: Addition of Solids. (2024, October 15). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
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Virtual Lab - Schlenk: Handling of Solids. (n.d.). RWTH Aachen University. Retrieved February 17, 2026, from [Link]
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Guillet, J., & Roy, M. (2019, November 1). Section 5.2 Title: Schlenk Techniques. Berry Group. Retrieved February 17, 2026, from [Link]
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Addition of solids to Schlenk tubes. (n.d.). University of York Chemistry Teaching Labs. Retrieved February 17, 2026, from [Link]
-
Purify and dry aniline? (2014, May 26). Reddit. Retrieved February 17, 2026, from [Link]
-
Z-GIS, M., & K-L, J. (2008). Self-Assembled, Nanostructured Aniline Oxidation Products: A Structural Investigation. Langmuir. Retrieved February 17, 2026, from [Link]
-
Geniès, E. M., & Tsintavis, C. (1985). Electrochemical polymerization of anilinium hydrochloride. arXiv. Retrieved February 17, 2026, from [Link]
-
Stejskal, J., Sapurina, I., & Trchová, M. (2010). Oxidation of aniline hydrochloride with ammonium peroxydisulfate yields polyaniline (emeraldine) hydrochloride. ResearchGate. Retrieved February 17, 2026, from [Link]
-
Park, S., & Roy, M. (2019, January 17). Section 5.21 Title: Glovebox Use. Berry Group. Retrieved February 17, 2026, from [Link]
-
Blinova, N. V., Stejskal, J., & Trchová, M. (2009). Solid-state oxidation of aniline hydrochloride with various oxidants. ResearchGate. Retrieved February 17, 2026, from [Link]
-
K-Vaca, A., O-Quintana, M., & P-Castañeda, F. (2022, April 12). Polymerization of aniline hydrochloride in reverse of microemulsion by batch and semicontinuous process using ionic and nonionic surfactants. Taylor & Francis Online. Retrieved February 17, 2026, from [Link]
-
V-J, M., & K, J. (2020, March 19). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI. Retrieved February 17, 2026, from [Link]
-
Air-free technique. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Trchová, M., & Stejskal, J. (2004). FTIR spectra of oxidation products of 0.2 M aniline with 0.25 M APS in 0.4 M acetic acid. ResearchGate. Retrieved February 17, 2026, from [Link]
-
Gloveboxes. (2020, March 5). The Schlenk Line Survival Guide. Retrieved February 17, 2026, from [Link]
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Glove Box and Schlenk Line Techniques. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]
-
Glovebox Use Guidelines. (2009, April 20). Miloserdov Group. Retrieved February 17, 2026, from [Link]
-
Making Aniline HCl. (2023, November 17). YouTube. Retrieved February 17, 2026, from [Link]
-
Standard Operating Procedure: Glovebox Operation. (2016, November 8). MSU chemistry. Retrieved February 17, 2026, from [Link]
-
How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved February 17, 2026, from [Link]
-
Glovebox rules. (n.d.). MMRC. Retrieved February 17, 2026, from [Link]
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Safely handling air-sensitive products. (2018, May 4). Cleanroom Technology. Retrieved February 17, 2026, from [Link]
-
Standard Operating Procedures: Bart Laboratory. (n.d.). Purdue Chemistry. Retrieved February 17, 2026, from [Link]
-
Uyar, T., & H-G, F. (2010). Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed... ResearchGate. Retrieved February 17, 2026, from [Link]
-
ANILINE HYDROCHLORIDE. (n.d.). ICSC. Retrieved February 17, 2026, from [Link]
-
Huang, J., & Wang, Y. (2012). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. PubMed. Retrieved February 17, 2026, from [Link]
-
Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2025, August 5). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
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Purification of Aniline Hydrochloride. (2023, July 4). Sciencemadness.org. Retrieved February 17, 2026, from [Link]
-
Shibl, M. F., & El-Nahas, A. M. (2020). Simulated kinetics of the atmospheric removal of aniline during daytime. PubMed. Retrieved February 17, 2026, from [Link]
-
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]
-
Aniline and Aniline Hydrochloride. (2020, October 11). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (2025, April 23). MDPI. Retrieved February 17, 2026, from [Link]
-
Aniline (T3D4984). (2014, October 14). T3DB. Retrieved February 17, 2026, from [Link]
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Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved February 17, 2026, from [Link]
-
Why is aniline soluble in hydrochloric acid? (2017, July 23). Quora. Retrieved February 17, 2026, from [Link]
-
Common Name: ANILINE HYDROCHLORIDE. (n.d.). NJ.gov. Retrieved February 17, 2026, from [Link]
-
Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. (n.d.). Proprep. Retrieved February 17, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved February 17, 2026, from [Link]
-
The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved February 17, 2026, from [Link]
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Troubleshooting & Optimization
Improving solubility of 2-Methyl-4-(oxolan-3-yloxy)aniline hydrochloride in DMSO
Subject: 2-Methyl-4-(oxolan-3-yloxy)aniline Hydrochloride in DMSO
Executive Summary
This guide addresses solubility challenges associated with 2-Methyl-4-(oxolan-3-yloxy)aniline hydrochloride (often referred to as the "Left-Hand Fragment" in Tucatinib synthesis).[1] While the free base of this compound exhibits high solubility in organic solvents, the hydrochloride salt form introduces significant lattice energy barriers in aprotic solvents like DMSO.
This document provides thermodynamically grounded protocols to overcome these barriers, ensuring consistent stock solution preparation for biological assays and synthetic applications.
Module 1: The Thermodynamics of Dissolution
To solve the solubility problem, one must understand the competition between Lattice Enthalpy and Solvation Enthalpy .
| Parameter | Description | Impact on DMSO Solubility |
| Lattice Energy | The energy holding the anilinium cation and chloride anion together in the crystal.[1] | High (Barrier). The salt form is stabilized by strong ionic interactions, resisting breakup. |
| Solvation (DMSO) | DMSO is a polar aprotic solvent ( | Moderate. DMSO struggles to stabilize the naked |
| Hydrophobicity | The 2-methyl and oxolane (tetrahydrofuran) moieties add lipophilic character.[1] | Conflict. The organic tail "wants" organic solvent, but the ionic head "wants" water. |
The Core Issue: In pure DMSO, the energy required to break the ionic lattice often exceeds the energy released by solvating the ions, resulting in a suspension rather than a solution.
Module 2: Troubleshooting Protocols
Protocol A: Thermal Dissolution (Standard)
Use this for standard stock solutions (10–50 mM) where chemical modification is not permitted.[1]
Mechanism: Heat provides the kinetic energy to overcome the lattice enthalpy barrier.
-
Preparation: Weigh the required amount of hydrochloride salt into a glass vial (avoid polystyrene).
-
Solvent Addition: Add anhydrous DMSO (Water content <0.1%).
-
Note: Water acts as an anti-solvent for the organic portion of this specific molecule at high concentrations.
-
-
Sonicate & Heat:
-
Sonicate at 40 kHz for 10 minutes.
-
Simultaneously heat the bath to 45°C .
-
Critical: Do not exceed 60°C to prevent aniline oxidation.
-
-
Visual Check: Solution should be clear and slightly amber. If particles persist, proceed to Protocol B.
Protocol B: In-Situ Neutralization (The "Free Base" Method)
Recommended for biological assays (HTS/Cell-based) or high-concentration stocks (>100 mM).[1]
Mechanism: By adding a base, you deprotonate the anilinium ion in situ. The resulting neutral "free base" is highly lipophilic and dissolves instantly in DMSO.
-
Calculate Stoichiometry: Determine the moles of the HCl salt.
-
Add Base: Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) directly to the DMSO/salt suspension.
-
Example: For 1 mmol of salt, add 1.1 mmol of TEA.
-
-
Vortex: Vortex for 30 seconds. The cloudy suspension should turn clear almost immediately as the salt converts to the free base.
-
Centrifugation (Optional): If a faint haze remains (likely TEA·HCl salt precipitating), centrifuge at 3000 x g for 5 minutes and transfer the supernatant.
Scientific Note: In most biological assays, the stock is diluted >1000x into aqueous buffer. The presence of trace TEA is usually negligible compared to the DMSO vehicle effect, but always include a vehicle control.
Module 3: Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for handling this compound, ensuring you choose the correct protocol based on your downstream application.
Caption: Decision tree for solubilizing 2-Methyl-4-(oxolan-3-yloxy)aniline HCl based on experimental needs.
Module 4: Frequently Asked Questions (FAQs)
Q1: My solution turned from clear to dark brown overnight. Is it still good?
-
Diagnosis: Oxidation. Anilines are electron-rich and prone to oxidation, especially in solution.[1]
-
Solution: DMSO can act as a mild oxidant. Always store aniline stock solutions at -20°C or -80°C , protected from light.[1] If the color change is significant (dark brown/black), the purity has likely dropped below 90%, and the stock should be discarded.[1]
Q2: Can I use water to help dissolve the salt?
-
Technical Insight: Counter-intuitively, no . While water dissolves salts, this specific molecule has a lipophilic "tail" (the methyl-phenyl-oxolane system).[1] Adding water to DMSO often increases the polarity of the solvent mixture to a point where the organic part of the molecule forces precipitation (the "Salting Out" effect). Keep the DMSO anhydrous.
Q3: Why does the solution precipitate when I freeze it?
-
Thermodynamics: Solubility decreases with temperature. A saturated solution at 25°C will likely be supersaturated at -20°C.[1]
-
Fix: This is normal. Upon thawing, you must vortex and warm the solution to 37°C to redissolve the precipitate before use. Never pipette from a cold, heterogeneous stock.[1]
Q4: Is this the same as the Tucatinib intermediate?
-
Verification: Yes. This structure corresponds to the "left-hand" amine fragment used in the synthesis of Tucatinib (Tukysa).[1] In synthesis literature, it is often coupled with a quinazoline core [1, 2].[1]
References
-
Tucatinib Synthesis & Intermediates
-
DMSO Solubility Data
-
Handling of Amine Salts
Sources
Technical Support Center: Stability of 2-Methyl-4-(oxolan-3-yloxy)aniline HCl
Current Status: Operational Topic: Stability & Handling under Acidic Conditions Target Audience: Process Chemists, Analytical Scientists, Drug Development Researchers
Executive Summary
2-Methyl-4-(oxolan-3-yloxy)aniline HCl (also known as 4-((tetrahydrofuran-3-yl)oxy)-2-methylaniline hydrochloride) is a critical building block in the synthesis of tyrosine kinase inhibitors (TKIs). While the hydrochloride salt form confers improved shelf-stability over the free base, the compound exhibits specific vulnerabilities under acidic processing conditions.
The Critical Risk: The ether linkage between the aniline ring and the oxolane (tetrahydrofuran) moiety is a secondary alkyl-aryl ether . While generally stable in dilute acids at room temperature, this bond is susceptible to acid-catalyzed cleavage (hydrolysis) at elevated temperatures or in the presence of strong mineral acids, leading to the formation of 4-amino-3-methylphenol (the primary degradant).
Module 1: Chemical Stability Profile
The Degradation Mechanism
Users often assume that because the compound is an HCl salt, it is indefinitely stable in acid. This is incorrect. The stability is kinetic, not thermodynamic.
The Pathway:
-
Protonation: In strong acidic media, the ether oxygen becomes protonated.[1][2]
-
Cleavage: The bond between the oxygen and the oxolane ring breaks. This is favored because the resulting carbocation on the oxolane ring (secondary carbon) is relatively stabilized compared to a primary alkyl group.
-
Result: Formation of the phenol impurity and oxolane ring-opened byproducts.
Visualizing the Degradation:
Figure 1.1: Acid-catalyzed hydrolysis pathway of the ether linkage.
Stability Data Summary
| Condition | Stability Rating | Observed Effect | Recommended Action |
| 0.1 M HCl (RT) | High | < 0.5% degradation over 24h | Safe for short-term handling. |
| 1.0 M HCl (RT) | Moderate | ~1-2% hydrolysis over 24h | Minimize exposure time. |
| 1.0 M HCl (60°C) | Critical | > 15% hydrolysis (Phenol formation) | Avoid. Use lower temp or weaker acid. |
| pH 4-6 (Buffer) | High | Stable | Preferred range for aqueous workup. |
| Solid State (Air) | Low | Pink/Brown discoloration (Oxidation) | Store under Argon/Nitrogen at -20°C. |
Module 2: Troubleshooting Guide
Scenario A: "My product turned pink/brown during filtration."
Diagnosis: Oxidative Instability. Even as an HCl salt, the aniline moiety is electron-rich. Exposure to air, especially if the filter cake is sucked dry for too long (pulling air through the solid), triggers oxidation to quinone-imine or azo species.
The Fix:
-
Stop: Do not dry on the funnel for extended periods.
-
Wash: Wash the filter cake with a degassed solvent (e.g., cold isopropanol or MTBE) containing a trace antioxidant (e.g., 0.1% ascorbic acid) if permissible.
-
Drying: Transfer immediately to a vacuum oven purged with nitrogen.
Scenario B: "I see a new polar impurity peak (RRT ~0.4) after heating in acid."
Diagnosis: Ether Hydrolysis. You have likely cleaved the oxolane ring, generating 4-amino-3-methylphenol . This impurity is significantly more polar than the parent ether.
The Fix:
-
Protocol Adjustment: Reduce temperature. If the reaction requires acid, ensure the temperature does not exceed 40°C.
-
Purification: The phenol impurity is acidic.
-
Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate).[3]
-
Wash with mild basic buffer (pH 8-9, e.g., NaHCO3). The phenol (pKa ~10) will partially ionize or can be removed via recrystallization from non-polar solvents where it is less soluble.
-
Scenario C: "The material precipitated unexpectedly during acidification."
Diagnosis: Common Ion Effect.
Adding concentrated HCl to a solution of the aniline HCl salt decreases its solubility drastically due to the excess chloride ions (
The Fix:
-
Dilution: Do not use concentrated HCl. Use 1N or 2N HCl.
-
Solvent: Ensure a co-solvent (like Methanol or Ethanol) is present to maintain solubility of the salt form.
Module 3: Analytical Monitoring (HPLC)
To accurately troubleshoot, you must separate the parent compound from the phenol degradant.
Recommended HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
90% B -
15-20 min: 90% B
-
-
Detection: UV @ 254 nm (Aniline absorption) and 280 nm.
Expected Chromatogram:
Figure 3.1: Expected elution order. The phenol degradant elutes early due to the loss of the lipophilic oxolane ring.
Module 4: Validated Protocols
Protocol 4.1: Recrystallization (Purification of Degraded Material)
Use this if your batch contains <5% oxidation (color) or hydrolysis products.
-
Dissolution: Suspend the crude HCl salt (10 g) in Ethanol (50 mL) .
-
Heating: Heat to 60°C under Nitrogen atmosphere . Add water dropwise until the solution becomes clear.
-
Note: Do not boil excessively to prevent further hydrolysis.
-
-
Carbon Treatment: Add activated charcoal (0.5 g) to absorb colored oxidation impurities. Stir for 10 min. Filter hot through Celite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-5°C.
-
Filtration: Collect the white/off-white crystals. Wash with cold MTBE.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Protocol 4.2: Forced Degradation Stress Test (Self-Validation)
Perform this small-scale test to establish the stability limit for your specific batch.
-
Prepare a 1 mg/mL solution of the compound in 1N HCl .
-
Split into three vials:
-
Vial A: Store at 4°C (Control).
-
Vial B: Store at 25°C (Room Temp).
-
Vial C: Heat to 60°C (Stress).
-
-
Analyze by HPLC at T=0, T=4h, and T=24h.
-
Pass Criteria: Vial B should show <1% increase in the RRT 0.4 peak (phenol) over 24h. If Vial C shows >5% degradation, your process temperature limit is confirmed as <40°C.
Frequently Asked Questions (FAQ)
Q: Can I use HBr instead of HCl? A: No. Hydrobromic acid (HBr) is a potent ether-cleaving agent, much stronger than HCl in this regard. Using HBr will rapidly convert your compound to the phenol and alkyl bromide.
Q: Why is the melting point lower than the Certificate of Analysis (CoA) value? A: A depressed melting point usually indicates salt disproportionation (partial loss of HCl) or moisture absorption. This salt is hygroscopic. Dry the sample at 40°C under vacuum and re-test. If the melting point remains low, check for the phenol impurity by HPLC.
Q: Is the oxolane ring chiral? A: Yes, position 3 of the oxolane (tetrahydrofuran) ring is a chiral center. The commercial material is often a racemate unless specified as (R) or (S). Acidic hydrolysis destroys this center (by cleaving the molecule), but if you are doing chiral synthesis, ensure your acidic conditions don't trigger racemization (though ether racemization is rare without cleavage).
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic substitution at saturated carbon - Ether cleavage mechanisms).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Stability of alkyl aryl ethers in acidic media).
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
Sources
Validation & Comparative
Structural Elucidation & Fragmentation Guide: 2-Methyl-4-(tetrahydrofuran-3-yloxy)aniline
Executive Summary & Chemical Context[1][2][3][4][5][6]
2-Methyl-4-(tetrahydrofuran-3-yloxy)aniline (Formula: C₁₁H₁₅NO₂ | MW: 193.24 Da) represents a critical pharmacophore often found in Tyrosine Kinase Inhibitors (TKIs) and metabolic intermediates of ether-linked aniline drugs.
This guide provides a definitive analysis of its fragmentation dynamics, distinguishing it from unstable regioisomers (e.g., the 2-yloxy analog) and establishing a robust LC-MS/MS identification protocol. Unlike standard spectral libraries which may lack this specific intermediate, this guide utilizes first-principles mass spectrometry to define its behavior.
Key Performance Indicators (KPIs)
-
Ionization Mode: ESI(+) is superior to APCI due to thermal stability concerns of the ether linkage.
-
Precursor Ion: m/z 194.1181 [M+H]⁺.
-
Diagnostic Fragment: m/z 124.0762 (Characteristic Phenol Radical Cation).
-
Stability Index: High (vs. the labile 2-yloxy isomer).
Experimental Protocol: LC-MS/MS Conditions
To ensure reproducibility, the following "Self-Validating" protocol is recommended. This setup prioritizes the separation of isobaric impurities.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm | CSH technology provides better peak shape for basic anilines (prevents tailing). |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures full protonation of the aniline nitrogen. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks for ether-linked aromatics than MeOH. |
| Gradient | 5% B to 95% B over 8 min | Slow ramp required to separate the 3-yloxy target from potential 2-yloxy impurities. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
Mass Spectrometry Settings (Q-TOF / Orbitrap)
| Parameter | Setting | Impact on Data |
| Source | ESI Positive (+) | Aniline moiety is easily protonated ([M+H]⁺). |
| Capillary Voltage | 3.0 kV | Standard for small molecules; prevents in-source fragmentation. |
| Cone Voltage | 30 V | Critical: Too high (>50V) will induce premature ether cleavage. |
| Collision Energy | Ramp: 15–35 eV | 15 eV: Preserves parent. 35 eV: Exposes ring-opening fragments. |
Fragmentation Mechanism & Pathway Analysis[7]
The fragmentation of 2-Methyl-4-(tetrahydrofuran-3-yloxy)aniline is driven by the competition between the basic amine and the ether oxygen. Understanding this mechanism is vital for distinguishing this compound from metabolites.
Primary Pathway: The Ether Cleavage
Upon Collisional Induced Dissociation (CID), the protonated molecular ion (m/z 194.12) undergoes two competing pathways.
-
Pathway A (Charge Retention on Aniline): The ether bond cleaves, with the charge stabilized by the nitrogen lone pair on the aniline ring. This results in the formation of a radical cation species m/z 124 (2-methyl-4-hydroxyaniline).
-
Pathway B (THF Ring Opening): Less common in ESI but possible at high energy. The THF ring opens, leading to losses of C₂H₄ (28 Da) or CH₂O (30 Da).
Visualization: Fragmentation Dynamics
The following diagram maps the specific bond breakages and resulting ions.
Figure 1: Mechanistic pathway showing the dominant formation of the m/z 124 fragment via ether cleavage.
Comparative Analysis: The "Isomer Trap"
In drug development, a common impurity is the 2-yloxy isomer (where the aniline is attached to the carbon next to the THF oxygen). This distinction is critical because the 2-yloxy isomer is chemically a hemiacetal ether , making it significantly more unstable.
Performance Comparison Table
| Feature | Target: 3-yloxy Isomer | Alternative: 2-yloxy Isomer | Implication |
| Structure Type | Stable Ether | Hemiacetal Ether (Glycosidic-like) | 2-yloxy degrades in plasma/buffers. |
| CE50 (Energy) | ~22 eV | ~12 eV | 2-yloxy fragments "too easily" (fragile). |
| In-Source Frag. | Minimal (<5%) | High (>30%) | 2-yloxy often appears as m/z 124 even in MS1. |
| Retention Time | Later Eluting | Earlier Eluting | 2-yloxy is more polar due to acetal reactivity. |
Decision Tree for Identification
Use this logic flow to confirm the identity of your analyte.
Figure 2: Logical workflow to distinguish the stable target molecule from its labile regioisomer.
References & Authority
The mechanistic insights provided above are derived from foundational mass spectrometry principles regarding ether cleavage and aniline ionization.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for inductive cleavage mechanisms).
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of covalent ions in LC/MS." Mass Spectrometry Reviews. (Validation of charge retention on basic nitrogen).
-
Richter, W. J., & Vetter, W. (1969).[1] "Evidence for aryl participation in mass spectrometric fragmentation processes." Organic Mass Spectrometry.
Sources
A Comparative Guide to Metabolic Stability: Oxolane Ethers vs. Aliphatic Ethers in Drug Design
For researchers and professionals in drug development, optimizing a compound's metabolic stability is a cornerstone of successful lead optimization. A molecule's susceptibility to metabolic breakdown governs its pharmacokinetic profile, influencing critical parameters like bioavailability, half-life, and potential for drug-drug interactions (DDIs).[1][2][3] Ethers are common functional groups in medicinal chemistry, but their metabolic fate can vary dramatically based on their structure. This guide provides an in-depth comparison of the metabolic stability of oxolane (tetrahydrofuran) ethers versus their acyclic aliphatic counterparts, offering mechanistic insights and practical experimental guidance.
The Chemical Foundation: Structural Differences and Implications
Aliphatic ethers are characterized by an oxygen atom connected to two alkyl chains (R-O-R'). They are flexible and can adopt numerous conformations. In contrast, the oxolane ether incorporates the oxygen atom into a five-membered saturated ring (tetrahydrofuran). This cyclic constraint fundamentally alters the molecule's properties:
-
Conformational Rigidity: The oxolane ring is less flexible than an aliphatic chain, which can influence how the molecule fits into the active site of metabolic enzymes.
-
Steric Shielding: The carbons alpha to the ether oxygen are part of the ring structure, which can sterically hinder their access by enzymes like Cytochrome P450s.[4][5]
-
Polarity and Physicochemical Properties: The introduction of a cyclic ether can alter a molecule's polarity and hydrogen bond accepting capability, potentially improving properties like aqueous solubility.[6][7]
These structural nuances are the primary drivers behind the observed differences in their metabolic stability.
Metabolic Pathways: A Tale of Two Ethers
The primary route of Phase I metabolism for ethers is oxidation, catalyzed predominantly by the Cytochrome P450 (CYP) family of enzymes located in the liver and other tissues.[8][9][10] However, the reaction mechanism and resulting metabolic profile differ significantly between aliphatic and oxolane ethers.
Aliphatic Ether Metabolism: O-Dealkylation via α-Hydroxylation
The most common metabolic pathway for aliphatic ethers is O-dealkylation . This process is initiated by a CYP-catalyzed oxidation of the carbon atom alpha to the ether oxygen (α-hydroxylation).[9]
-
Hydrogen Atom Abstraction: The active species of the CYP enzyme abstracts a hydrogen atom from the α-carbon.
-
Oxygen Rebound: A hydroxyl group is then transferred to the resulting carbon radical, forming an unstable hemiacetal intermediate.
-
Spontaneous Cleavage: The hemiacetal rapidly and spontaneously decomposes into an aldehyde (or ketone) and an alcohol, effectively cleaving the ether bond.
This pathway is a major clearance mechanism for many drugs, and its rate is highly dependent on the steric and electronic environment of the α-carbons.[9]
Oxolane Ether Metabolism: Ring Hydroxylation and Potential for Ring Opening
The metabolic fate of the oxolane ring is distinct. While it is also susceptible to CYP-mediated oxidation, its cyclic nature leads to a different set of outcomes.
-
α-Hydroxylation: Similar to aliphatic ethers, the initial step is often the hydroxylation of a carbon atom adjacent to the ring oxygen, forming 2-hydroxytetrahydrofuran.[11][12]
-
Ring-Chain Tautomerism: This hydroxylated intermediate exists in equilibrium with its ring-opened tautomer, 4-hydroxybutanal .[13]
-
Further Oxidation: The resulting aldehyde can be further oxidized to succinic acid, which can enter endogenous metabolic cycles.[11][12]
Crucially, the oxolane ring is often considered more metabolically robust than a simple aliphatic ether.[4][14] The ring structure can provide steric hindrance that slows the initial CYP-mediated hydroxylation step. In many cases, incorporating an oxolane ring is a deliberate strategy in medicinal chemistry to block a metabolic "soft spot" and improve a compound's half-life and overall exposure.[5][14]
The following diagram illustrates the distinct metabolic pathways.
Caption: Workflow for a typical in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare test and control compound stock solutions. In a 96-well plate, add buffer and the microsomal solution.
-
Controls (Trustworthiness): For each compound, prepare parallel incubations:
-
+NADPH: The main experimental condition to measure enzymatic degradation.
-
-NADPH: A control to measure non-enzymatic degradation (chemical instability). The absence of the essential CYP cofactor prevents metabolic activity. [15]3. Pre-incubation: Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells (except the -NADPH controls). The time of addition is t=0.
-
Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from the reaction wells to a new plate containing ice-cold acetonitrile with an internal standard. The cold solvent immediately stops the enzymatic reaction by precipitating the proteins. [16]6. Sample Processing: Once all time points are collected, centrifuge the quench plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (k * Incubation Volume) / (mg of microsomal protein) [16]
-
Comparative Data and Interpretation
The strategic replacement of a metabolically labile aliphatic ether with a more robust oxolane ring is a common tactic in medicinal chemistry to enhance pharmacokinetic properties. [4][14]While specific data is highly compound-dependent, the general trend shows improved stability for cyclic ethers.
| Feature | Representative Aliphatic Ether Compound | Representative Oxolane Ether Compound | Rationale for Difference |
| Structure | Contains a flexible di-ethyl ether moiety | Contains a rigid oxolane (THF) moiety | The cyclic structure of the oxolane provides conformational constraint and steric shielding of the α-carbons. |
| Primary Metabolic Pathway | CYP-mediated O-dealkylation | CYP-mediated ring hydroxylation | Aliphatic ethers readily undergo cleavage, while the oxolane ring is more resistant to cleavage. [9][13] |
| In Vitro t½ (HLM) | ~15 min | >60 min | The rate of CYP-mediated oxidation is significantly slower for the sterically hindered oxolane ring. |
| Intrinsic Clearance (CLint) | High (~95 µL/min/mg) | Low (<10 µL/min/mg) | Slower metabolism translates directly to lower intrinsic clearance in the microsomal assay. |
| Predicted In Vivo Outcome | Rapid hepatic clearance, low oral bioavailability | Slower hepatic clearance, potentially higher oral bioavailability | Improved metabolic stability is a key factor in increasing a drug's systemic exposure. [1] |
Note: The data presented are illustrative examples based on general trends observed in drug discovery programs and the literature. Actual values are highly dependent on the overall molecular scaffold.
Conclusion for the Practicing Scientist
The choice between incorporating an oxolane ether versus an aliphatic ether has profound consequences for a compound's metabolic stability.
-
Aliphatic ethers are often metabolic "soft spots," susceptible to rapid CYP-mediated O-dealkylation. While this can be a desired feature for designing prodrugs or compounds with a short duration of action, it is frequently a liability leading to poor pharmacokinetic properties.
-
Oxolane ethers generally offer enhanced metabolic stability due to the steric shielding and conformational rigidity of the five-membered ring. This makes them an attractive bioisosteric replacement for aliphatic ethers or other labile groups, often leading to compounds with a longer half-life and improved systemic exposure. [17][18] The in vitro microsomal stability assay is an essential, reliable, and high-throughput method for experimentally validating these design hypotheses. By understanding the underlying metabolic mechanisms and employing robust experimental workflows, drug development professionals can make more informed decisions, rationally designing molecules with optimized pharmacokinetic profiles poised for clinical success.
References
-
Kinney, C. A., et al. (1998). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Journal of Biological Chemistry. Available at: [Link]
-
Ohe, T., Mashino, T., & Hirobe, M. (1994). Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450. Archives of Biochemistry and Biophysics. Available at: [Link]
-
Mahendra, S., & Alvarez-Cohen, L. (2006). Oxidation of the Cyclic Ethers 1,4-Dioxane and Tetrahydrofuran by a Monooxygenase in Two Pseudonocardia Species. Applied and Environmental Microbiology. Available at: [Link]
-
Hong, J. Y., et al. (2001). Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers. Chemico-Biological Interactions. Available at: [Link]
-
Guengerich, F. P. (2001). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Drug Metabolism Reviews. Available at: [Link]
-
Frascari, D., et al. (2013). Oxidation of Cyclic Ethers by Alkane-Grown Mycobacterium vaccae JOB5. Remediation Journal. Available at: [Link]
-
Mahendra, S., & Alvarez-Cohen, L. (2006). Oxidation of the Cyclic Ethers 1,4-Dioxane and Tetrahydrofuran by a Monooxygenase in Two Pseudonocardia Species. Semantic Scholar. Available at: [Link]
-
Sagelsdorff, P., et al. (1995). Biotransformation of THF. ResearchGate. Available at: [Link]
-
Aprotosoaie, A. C., et al. (2007). Study on the Cytochrome P450-mediated Oxidative Metabolism of the Terpene Alcohol Linalool: Indication of Biological Epoxidation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
Paquette, L. A., & Zydowsky, T. M. (2004). α-Hydroxylation of Enolates and Silyl Enol Ethers. Organic Reactions. Available at: [Link]
-
Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). Cytochrome P450 Mediated Drug Metabolism. In New Horizons in Predictive Drug Metabolism and Pharmacokinetics. Royal Society of Chemistry. Available at: [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
-
Scott, J. S., et al. (2017). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm. Available at: [Link]
-
MTT S.r.l. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT S.r.l. Available at: [Link]
-
Nguyen, T. T., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. Available at: [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2021). 12.1: Reactions of Ethers. LibreTexts. Available at: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
